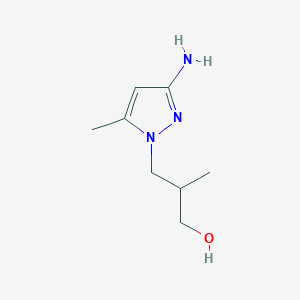
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-methylpropan-1-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structure, which includes both an amino group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(5-12)4-11-7(2)3-8(9)10-11/h3,6,12H,4-5H2,1-2H3,(H2,9,10) |
InChI Key |
NOPOLMVGNRNIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)
![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)

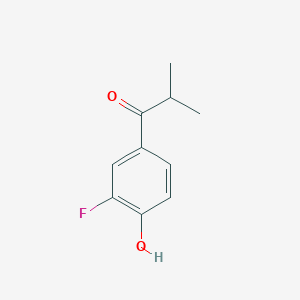
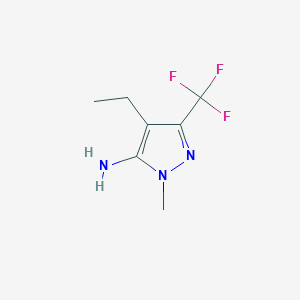

![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)


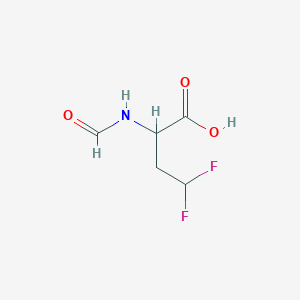


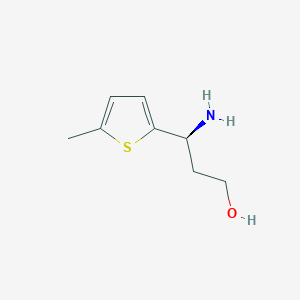
amine](/img/structure/B15274177.png)
